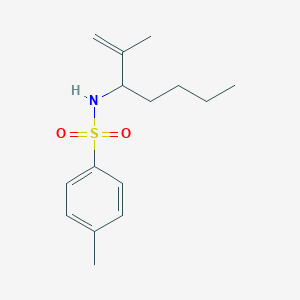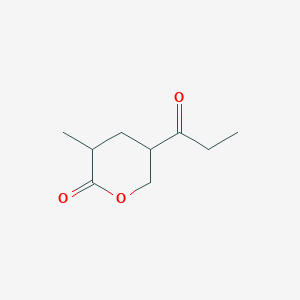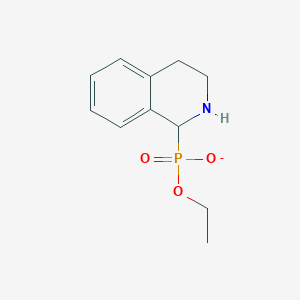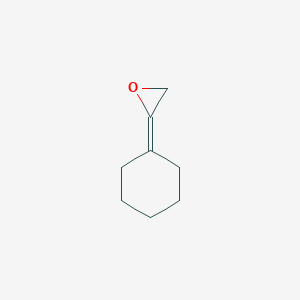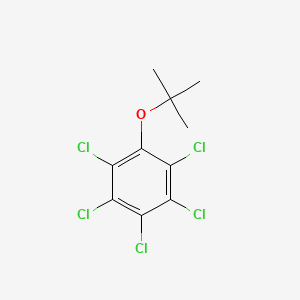
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of a benzene derivative followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzene ring and tert-butoxy group allow it to bind to specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-4-chlorobenzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.
1-tert-Butoxy-2-propanol: Contains a tert-butoxy group but lacks the chlorinated benzene ring, resulting in different chemical properties.
Uniqueness: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination and the presence of the tert-butoxy group
Eigenschaften
CAS-Nummer |
89752-05-6 |
|---|---|
Molekularformel |
C10H9Cl5O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H9Cl5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
InChI-Schlüssel |
SWJXHYGKWGDBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



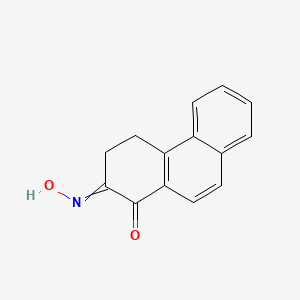
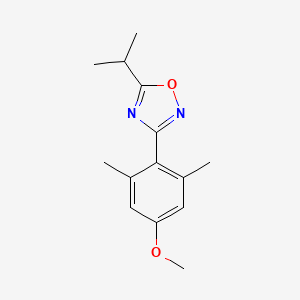
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
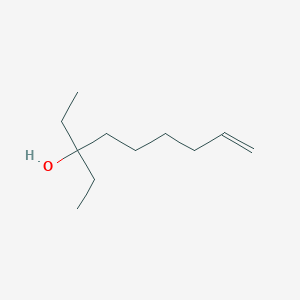
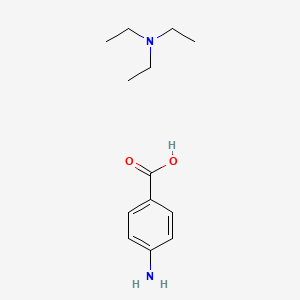

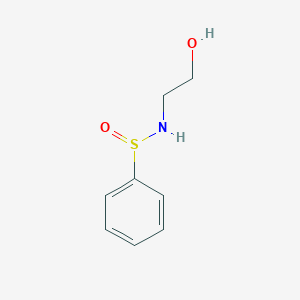
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)

